MAO‑B Inhibition Profile: 2,8-Dichloro-7-methoxyquinoline Demonstrates a Quantifiably Different MAO‑B/A Selectivity Ratio Relative to 7‑Methyl Congener
In recombinant human enzyme assays curated by ChEMBL, 2,8‑dichloro‑7‑methoxyquinoline inhibited membrane‑bound MAO‑B with an IC₅₀ of 8,600 nM and MAO‑A with an IC₅₀ of 58,000 nM, yielding a selectivity ratio (MAO‑A/MAO‑B) of approximately 6.7 [1]. The 7‑methyl analog 2,8‑dichloro‑7‑methylquinoline is reported to exhibit an IC₅₀ of 17,000 nM against human MAO‑B, with low absolute potency against MAO‑A . The methoxy derivative thus shows roughly 2‑fold greater inhibition of MAO‑B relative to the methyl congener under comparable in‑vitro conditions.
| Evidence Dimension | MAO‑B inhibitory potency (IC₅₀) and selectivity over MAO‑A |
|---|---|
| Target Compound Data | MAO‑B IC₅₀ = 8,600 nM; MAO‑A IC₅₀ = 58,000 nM; MAO‑A/B selectivity ratio ≈ 6.7 |
| Comparator Or Baseline | 2,8‑Dichloro‑7‑methylquinoline: MAO‑B IC₅₀ = 17,000 nM; MAO‑A potency described as 'low' (insufficient for IC₅₀ calculation) |
| Quantified Difference | Approximately 2‑fold lower MAO‑B IC₅₀ for the methoxy derivative vs. the methyl derivative |
| Conditions | Human membrane‑bound MAO‑B expressed in insect cell membranes; kynuramine conversion to 4‑hydroxyquinoline detection (ChEMBL‑curated BindingDB data) |
Why This Matters
Procurement of the methoxy variant rather than the methyl congener delivers a quantifiable 2‑fold improvement in MAO‑B inhibition potency, which directly affects hit‑to‑lead prioritization in neurochemistry programs targeting MAO‑B‑related pathways.
- [1] BindingDB. BDBM50450825 (CHEMBL4218690). IC₅₀ for human MAO‑B (8,600 nM) and MAO‑A (58,000 nM). ChEMBL‑curated dataset. View Source
